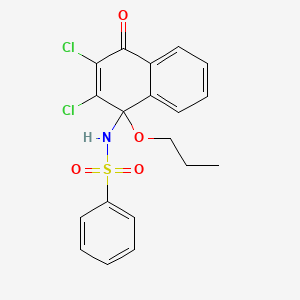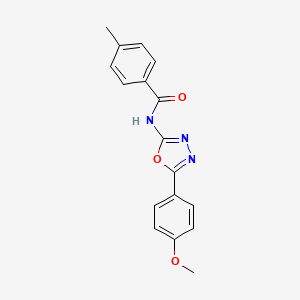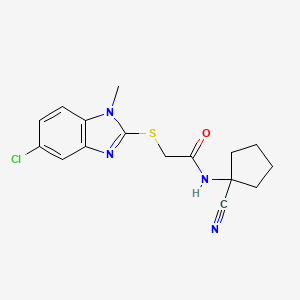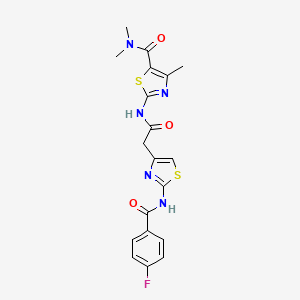![molecular formula C22H23N3O5S B2480391 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 681267-72-1](/img/structure/B2480391.png)
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar complex molecules often involves multi-step reactions, starting from simpler benzamide derivatives or related heterocyclic compounds. For instance, derivatives of benzamide and pyrazole compounds have been synthesized through reactions involving acylations, cyclizations, and substitutions, indicating a potential pathway for the synthesis of the specified compound (Abdulla et al., 2013). These methodologies provide a foundational understanding of how one might approach the synthesis of "N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide," emphasizing the importance of targeted functional group transformations and the construction of the pyrazole core.
Molecular Structure Analysis
The determination of molecular structures of related compounds is often achieved through techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the conformational preferences of its structure (Prabhuswamy et al., 2016). Such analyses reveal the intricate details of molecular geometry, including bond lengths, angles, and the overall 3D arrangement, which are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The reactivity of complex molecules like "this compound" can be inferred from studies on similar compounds, which undergo various chemical reactions such as cyclization, acylation, and nucleophilic substitutions. These reactions are pivotal for modifying the structure and introducing new functional groups, thereby altering the chemical properties of the compound (Skladchikov et al., 2013).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. Investigations into related compounds provide valuable data on how the molecular composition and arrangement influence these properties. For example, studies on the crystallization and solid-state structure of similar molecules offer insights into the factors affecting solubility and stability, which are essential for practical applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the molecular structure. For instance, the presence of electron-withdrawing or donating groups affects the compound's acidity, basicity, and susceptibility to oxidation or reduction. Research on similar molecules, such as those containing pyrazole and benzamide moieties, elucidates how structural features dictate the chemical behavior and potential reactivity pathways (Zhou et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Research has focused on the synthesis of novel compounds related to "N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide" for potential use in diverse applications. For instance, the synthesis of pyrazoline and pyrazole derivatives has been explored for their pharmacological activities and as intermediates in organic synthesis (Skladchikov, Suponitskii, & Gataullin, 2013), (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014). These studies provide insight into the structural properties and potential applications of related compounds in medicinal chemistry.
Pharmacological Screening
A range of substituted pyrazole derivatives, structurally similar to "this compound," has been prepared and evaluated for their anti-inflammatory activities. This research indicates the potential for developing novel therapeutic agents based on the core structure of these compounds (Abdulla et al., 2014).
Luminescent Materials
Studies have also explored the use of pyrazole derivatives in the development of luminescent materials, demonstrating the versatility of these compounds beyond pharmacological applications. For example, the self-assembly of pyrazole units into supramolecular structures with luminescent properties offers new pathways for creating materials with potential applications in electronics and photonics (Moyano et al., 2013).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural motifs with "this compound," has identified compounds with potential antipsychotic properties. These studies highlight the therapeutic potential of pyrazole derivatives in treating psychiatric disorders without the side effects associated with traditional antipsychotic drugs (Wise et al., 1987).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-13-5-7-16(9-14(13)2)25-21(17-11-31(27,28)12-18(17)24-25)23-22(26)15-6-8-19(29-3)20(10-15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDARRFLSGVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)
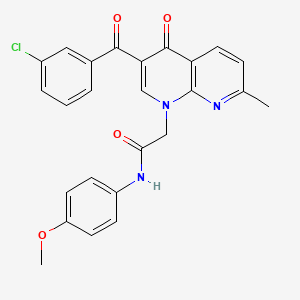
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)
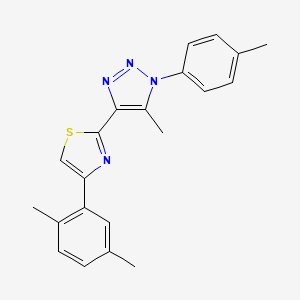
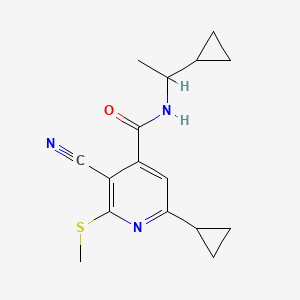
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2480320.png)
